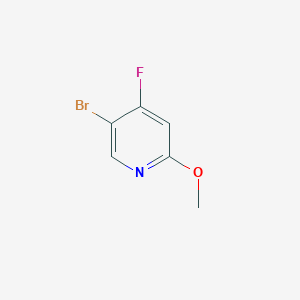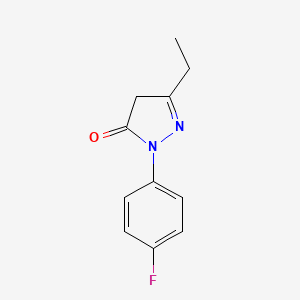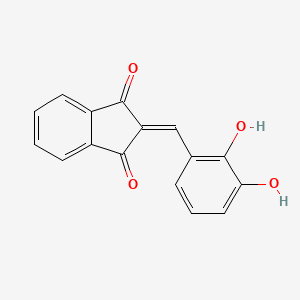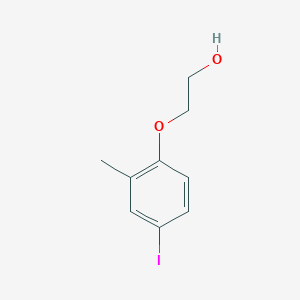
2-(4-Iodo-2-methyl-phenoxy)-ethanol
Descripción general
Descripción
2-(4-Iodo-2-methyl-phenoxy)-ethanol, also known as IMPE, is an organic compound composed of a phenol group attached to an ethanol group with an iodine atom at the 4-position. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 66-68°C. IMPE is a useful reagent in organic synthesis, and has been studied for its potential applications in various scientific research fields.
Aplicaciones Científicas De Investigación
2-(4-Iodo-2-methyl-phenoxy)-ethanol has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. In medicinal chemistry, 2-(4-Iodo-2-methyl-phenoxy)-ethanol has been used as a synthetic intermediate in the synthesis of biologically active compounds. In biochemistry, 2-(4-Iodo-2-methyl-phenoxy)-ethanol has been used to study the mechanism of action of various enzymes and proteins, as well as to study the biochemical and physiological effects of various compounds.
Mecanismo De Acción
2-(4-Iodo-2-methyl-phenoxy)-ethanol acts as an inhibitor of various enzymes and proteins by binding to the active site of the enzyme or protein and disrupting its activity. It is believed that 2-(4-Iodo-2-methyl-phenoxy)-ethanol binds to the active site of an enzyme or protein by forming a covalent bond with the enzyme or protein.
Efectos Bioquímicos Y Fisiológicos
2-(4-Iodo-2-methyl-phenoxy)-ethanol has been studied for its potential effects on various biochemical and physiological processes. In particular, 2-(4-Iodo-2-methyl-phenoxy)-ethanol has been studied for its potential effects on the metabolism of carbohydrates, lipids, and proteins. 2-(4-Iodo-2-methyl-phenoxy)-ethanol has also been studied for its potential effects on the regulation of gene expression and the regulation of cell cycle progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-(4-Iodo-2-methyl-phenoxy)-ethanol in lab experiments is its ability to act as an inhibitor of various enzymes and proteins. This makes it a useful tool for studying the mechanism of action of various enzymes and proteins. The main limitation of using 2-(4-Iodo-2-methyl-phenoxy)-ethanol in lab experiments is its insolubility in water, which makes it difficult to use in aqueous solutions.
Direcciones Futuras
Future research on 2-(4-Iodo-2-methyl-phenoxy)-ethanol could explore its potential applications in drug design and development, as well as its potential effects on various biochemical and physiological processes. Additionally, research could be conducted to further elucidate the mechanism of action of 2-(4-Iodo-2-methyl-phenoxy)-ethanol and to develop new methods for synthesizing 2-(4-Iodo-2-methyl-phenoxy)-ethanol. Finally, research could be conducted to explore the potential toxicity of 2-(4-Iodo-2-methyl-phenoxy)-ethanol and to develop methods for safely handling and storing 2-(4-Iodo-2-methyl-phenoxy)-ethanol in lab experiments.
Propiedades
IUPAC Name |
2-(4-iodo-2-methylphenoxy)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO2/c1-7-6-8(10)2-3-9(7)12-5-4-11/h2-3,6,11H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUOWVSEZXFZNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodo-2-methyl-phenoxy)-ethanol | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

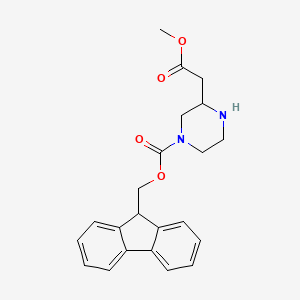
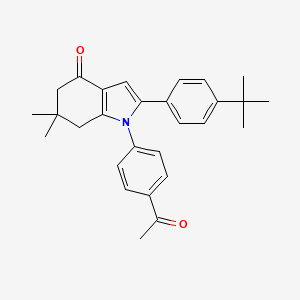
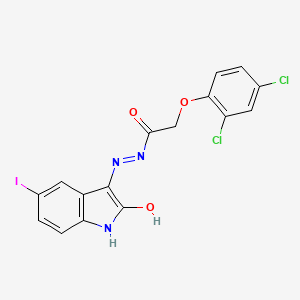
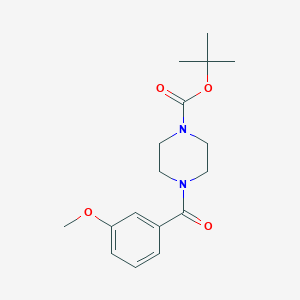


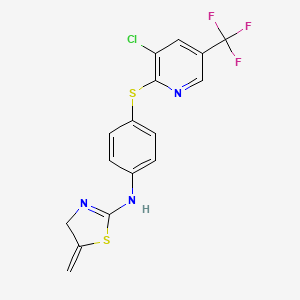
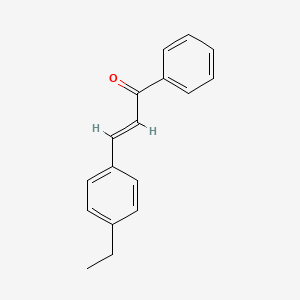
![4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6355627.png)
